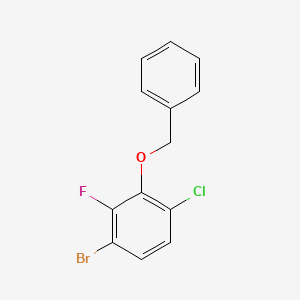

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene

説明

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene (CAS: 1881328-20-6) is a halogenated aromatic compound featuring a benzene ring substituted with a benzyloxy group at position 2, bromine at position 4, chlorine at position 1, and fluorine at position 3. Its molecular formula is C₁₃H₉BrClFO, with a molecular weight of 343.57 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its multiple halogens enable selective functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Key physicochemical properties include a purity of 95% (as reported by Combi-Blocks) and storage recommendations at room temperature . Its structural complexity arises from the interplay of electron-withdrawing halogens (Br, Cl, F) and the electron-donating benzyloxy group, which collectively influence its reactivity and regioselectivity in further transformations.

特性

IUPAC Name |

1-bromo-4-chloro-2-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAGLFIVGQSSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene typically involves the following steps:

Chlorination: Chlorine can be introduced using similar electrophilic aromatic substitution reactions with chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3).

Fluorination: The fluorine atom can be introduced through nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Benzylation: The benzyl ether group can be introduced by reacting the phenol derivative with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

Oxidation: The benzyl ether group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The halogen atoms (bromine, chlorine, and fluorine) can be reduced to form the corresponding hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced with an amine group using ammonia (NH3) or an amine derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Substitution: Ammonia (NH3) or amine derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Hydrogenated derivatives of the compound.

Substitution: Aminated derivatives or other substituted aromatic compounds.

科学的研究の応用

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving halogenated aromatic compounds.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.

作用機序

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and benzyl ether group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological molecules and influence cellular pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene and related aromatic derivatives:

Table 1: Structural and Functional Comparison of Halogenated Benzyloxybenzenes

Structural and Electronic Analysis

Substituent Positioning :

- The target compound’s benzyloxy group at position 2 activates the ring toward electrophilic substitution at positions ortho and para to it. However, the electron-withdrawing halogens (Br, Cl, F) deactivate the ring, creating a competitive electronic landscape. In contrast, 2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene (CAS: 2807456-66-0) places bromine at position 3, which may direct reactions to position 5 or 6 due to meta-directing effects .

Steric and Electronic Effects :

- The methyl-substituted analog 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9) lacks the benzyloxy group, reducing steric bulk but also eliminating oxygen’s electron-donating effects. This simplifies reactivity but limits applications requiring directed functionalization .

Heterocyclic Derivatives :

- 4-Benzyloxy-5-bromo-2-chloropyrimidine (CAS: 205672-19-1) replaces the benzene ring with a pyrimidine core. The nitrogen atoms in the pyrimidine ring enhance polarity and alter hydrogen-bonding capacity, making it more suitable for nucleoside analog synthesis .

生物活性

2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is an organic compound characterized by a unique arrangement of substituents on a benzene ring, including a benzyloxy group, bromine, chlorine, and fluorine atoms. This structural configuration contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is , with a molecular weight of 315.56 g/mol. The presence of halogen atoms typically enhances lipophilicity and bioactivity, suggesting that this compound may interact with various biological targets.

The biological activity of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is influenced by the electron-withdrawing effects of the halogen substituents, which can activate the benzene ring for nucleophilic substitution reactions. In medicinal applications, the interaction with specific enzymes or receptors is crucial for determining its pharmacological effects. The benzyloxy group may also play a role in modulating these interactions, enhancing the compound's effectiveness against biological targets.

Biological Activity and Applications

Research indicates that compounds with similar structures to 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene often exhibit significant biological properties, including:

- Antimicrobial Activity : Compounds with halogen substituents have shown effectiveness against various pathogens.

- Anti-inflammatory Effects : Similar structures are known to inhibit inflammatory pathways.

- Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of various halogenated benzene derivatives. The results indicated that compounds with bromine and chlorine exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Anticancer Activity

In another investigation, derivatives of benzyloxy-substituted benzene were tested for their effects on cancer cell lines. The presence of halogen atoms was correlated with increased cytotoxicity in breast and colon cancer cells. This effect was linked to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene | Benzyloxy, bromo, chloro, fluorine groups | Potential antimicrobial and anticancer properties |

| 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene | Benzyloxy, bromo, methoxy, fluorine groups | Antimicrobial and anti-inflammatory effects |

| 1-(Benzyloxy)-3-bromo-5-fluorobenzene | Benzyloxy, bromo, fluorine groups | Cytotoxic effects on cancer cells |

Synthesis

The synthesis of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene typically involves multiple synthetic steps starting from simpler benzene derivatives. Common methods include:

- Bromination : Introduction of bromine using brominating agents under controlled conditions.

- Chlorination : Use of chlorinating agents to introduce chlorine into the desired position.

- Fluorination : Application of fluorinating reagents to achieve the final fluorinated product.

- Formation of Benzyloxy Group : Nucleophilic substitution reactions where phenolic compounds react with benzyl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。